Cloquintocet-mexyl

Descripción

Conceptual Framework of Herbicide Safeners in Crop Protection

Definition and Role in Enhancing Crop Selectivity

Herbicide safeners are chemical agents that, when used in conjunction with a herbicide, protect a crop from herbicide injury without diminishing the herbicide's effectiveness against target weeds. bcpc.orgbiocomm.euresearchgate.net This enhanced selectivity is crucial for controlling weeds that are botanically similar to the crop, such as grassy weeds in cereal crops. biocomm.eu Safeners work by stimulating the crop plant's natural defense mechanisms, enabling it to metabolize the herbicide more rapidly into non-toxic substances. bcpc.orgncl.ac.ukresearchgate.net This accelerated detoxification process prevents the herbicide from reaching damaging levels within the crop, thus ensuring its safety and allowing for more effective weed control. researchgate.netacs.org

Classification and Structural Diversity of Safeners

Herbicide safeners are a chemically diverse group of compounds. bcpc.org They can be classified based on their chemical structure, with several distinct classes having been developed for commercial use. These include dichloroacetamides, quinolyloxycarboxylic acid esters, and thiazolecarboxylates, among others. researchgate.net Cloquintocet-mexyl belongs to the quinolyloxycarboxylic acid ester class of safeners. researchgate.net This structural diversity allows for the development of safeners with high specificity for certain crops and herbicide classes, enabling tailored solutions for various agricultural needs. ncl.ac.uk Over 20 commercial safeners have been developed since the first one was discovered in 1971. nih.gov

Integration of this compound within Herbicide Formulations

This compound is a widely used herbicide safener, particularly in cereal crops like wheat and barley. awiner.comepa.gov It is almost always co-formulated with a herbicide, creating a product that offers both effective weed control and crop safety. google.com

Historical Context and Commercial Applications of this compound

The development of this compound was a significant advancement in crop protection technology. bcpc.org It provided a solution for the use of potent grass-weed herbicides in cereal crops, which were previously limited by their potential to cause crop injury. bcpc.orgapvma.gov.au Today, this compound is a component of numerous commercial herbicide products used globally to protect wheat and barley from the phytotoxic effects of certain herbicides. epa.govepa.govagriculture.gov.ie Its use allows for the effective control of problematic grass weeds, thereby securing crop yields. pomais.com In a recent development in March 2024, the U.S. Environmental Protection Agency (EPA) amended the tolerance expression for this compound, removing the specific active ingredients listed in the tolerance expression. federalregister.gov This change allows for its use in any herbicide formulation applied to the listed commodities, highlighting its established safety profile. federalregister.gov

Co-application with Specific Herbicides

This compound is specifically designed to work in tandem with certain herbicides, enhancing their utility and safety in crop production.

Research Findings on Herbicide Co-application with this compound

| Herbicide | Key Findings |

| Clodinafop-propargyl (B133425) | This compound is frequently formulated with clodinafop-propargyl to control grass weeds in wheat. google.compomais.com The safener protects the wheat by accelerating the detoxification of the herbicide, a process that does not occur in the target weeds. bcpc.orgpomais.com The typical ratio in these formulations is 1:4 (safener to herbicide). google.comepa.gov |

| Pinoxaden (B166648) | Formulations containing pinoxaden and this compound are used to control annual grasses in wheat and barley. google.comchemrobotics.com The safener is essential for ensuring the selectivity of pinoxaden, allowing it to effectively target weeds like wild oats and ryegrass without harming the crop. agriculture.gov.ie All pinoxaden formulations contain this compound in a 4:1 ratio of pinoxaden to safener. fao.org |

| Pyroxsulam (B39247) | This compound is co-formulated with pyroxsulam for the post-emergence control of annual grasses and broadleaf weeds in winter wheat. epa.govcorteva.co.uk Studies have shown that this compound enhances the rate of pyroxsulam metabolism in wheat, which contributes to the herbicide's selectivity. nih.govresearchgate.net Formulations may contain a 1:1 or 1:3 ratio of pyroxsulam to this compound. epa.gov |

| Halauxifen-methyl | This compound is included as a safener in some herbicide products containing halauxifen-methyl, often in combination with other herbicides like florasulam (B129761) or fluroxypyr, for broadleaf weed control in wheat, barley, and other cereals. canada.cacabidigitallibrary.orgcaws.org.nz |

Mechanisms of Synergistic Action in Herbicide-Safener Mixtures

The synergistic action between a herbicide and a safener like this compound is a complex process involving the induction of the plant's natural defense and detoxification pathways. acs.org This is not a simple additive effect but a cooperative interaction where the safener amplifies the crop's ability to tolerate the herbicide. google.com

The core mechanism revolves around the enhancement of enzymatic systems responsible for breaking down herbicides. Safeners achieve this by up-regulating the expression of genes that encode for key detoxification enzymes. nih.gov The primary enzyme families involved are:

Glutathione (B108866) S-transferases (GSTs): These enzymes catalyze the conjugation of the herbicide molecule with glutathione, a cellular antioxidant. mdpi.com This process, known as glutathione conjugation, typically renders the herbicide inactive and more water-soluble, facilitating its sequestration into vacuoles. The induction of GST activity is a widely recognized mechanism for many commercial safeners. mdpi.com For instance, this compound has been shown to significantly increase GST activity in wheat. mdpi.com

Cytochrome P450 monooxygenases (P450s): This large family of enzymes is involved in the initial phase of herbicide metabolism, often through oxidation or hydroxylation reactions. mdpi.com These modifications can either detoxify the herbicide directly or prepare it for subsequent conjugation reactions.

UDP-glucosyltransferases (UGTs): These enzymes are involved in glycosylation, another important detoxification pathway where a sugar molecule (glucose) is attached to the herbicide or its metabolite. mdpi.com This process also increases the water solubility of the xenobiotic, aiding in its detoxification. Studies have shown that this compound can selectively enhance the activity of O-glucosyltransferases in wheat. mdpi.com

ATP-binding cassette (ABC) transporters: These transport proteins, also known as multidrug resistance-associated proteins (MRPs), are responsible for moving the detoxified herbicide conjugates into the vacuole or out of the cell, effectively removing them from sites of metabolic activity. mdpi.com Research has demonstrated that this compound can induce the expression of MRP transporter genes in wheat. mdpi.com

Beyond enzyme induction, this compound has been observed to promote photosynthesis and reduce oxidative stress in wheat under herbicide pressure. It achieves this by promoting the expression of genes related to chlorophyll (B73375) synthesis and chlorophyll-binding proteins. medchemexpress.com Some safeners may also competitively bind to the herbicide's target site, although this is a less universally accepted mechanism. nih.govmdpi.com

Table 1: Key Enzymes and Transporters Induced by this compound

| Enzyme/Transporter Family | Function in Herbicide Detoxification | Specific Action of this compound |

|---|---|---|

| Glutathione S-transferases (GSTs) | Conjugates herbicides with glutathione for detoxification. mdpi.com | Significantly enhances GST activity in wheat. mdpi.com |

| Cytochrome P450 monooxygenases (P450s) | Oxidizes or hydroxylates herbicides in the initial metabolic phase. mdpi.com | Induces P450 activity, contributing to herbicide breakdown. |

| UDP-glucosyltransferases (UGTs) | Attaches glucose molecules to herbicides, increasing water solubility. mdpi.com | Selectively enhances O-glucosyltransferase activity in wheat. mdpi.com |

| ABC Transporters (MRPs) | Transports detoxified herbicide conjugates into vacuoles. mdpi.com | Induces the expression of MRP transporter genes in wheat. mdpi.com |

Research Trajectory and Gaps in Understanding this compound Action

Evolution of Research on Safener Mechanisms

The journey of herbicide safener research began with the discovery of their protective effects, leading to the development of various chemical classes. nih.gov Initial hypotheses about their mechanisms of action included interference with herbicide uptake and translocation, competition at the herbicide's target site, and alteration of herbicide metabolism. nih.gov

Over time, with advancements in molecular biology and analytical chemistry, the focus has shifted towards understanding the intricate molecular mechanisms. The "safener-inducible gene expression" model has become central to this research. It is now widely accepted that safeners act as molecular signals that trigger the plant's defense system, leading to the enhanced expression of detoxification-related genes. nih.gov

Early research heavily relied on observing the physiological effects of safeners and measuring the activity of detoxification enzymes. nih.gov More recent studies have delved into the genetic and transcriptional levels, identifying specific genes and gene families that are upregulated by safeners like this compound. mdpi.com For example, studies have shown that this compound can induce the transcription of multiple GST genes and an MRP transporter gene simultaneously in wheat. mdpi.com This evolution from a phenomenological understanding to a detailed molecular picture has been a significant leap in the field. acs.org

Unexplored Aspects and Future Research Directions

Despite significant progress, there are still gaps in our understanding of how this compound and other safeners function. The exact mechanism by which this compound specifically protects wheat from certain herbicides remains an area of active investigation. researchgate.net

One of the key unanswered questions is the precise nature of the initial interaction between the safener molecule and the plant's signaling pathways. While it is known that safeners upregulate defense genes, the specific receptors or signaling components that recognize the safener molecule are yet to be fully identified. nih.gov

Future research is likely to focus on several key areas:

Elucidating the complete signaling cascade: Identifying the receptors and signaling molecules that perceive the safener and transmit the signal to activate gene expression. acs.org

Understanding species-specificity: Investigating why the protective effects of many safeners, including this compound, are largely restricted to monocotyledonous crops like cereals and not as effective in broadleaved crops. nih.govresearchgate.net The induction of detoxifying enzymes by safeners can be species-specific. mdpi.com

Investigating the potential for non-target site resistance: There is emerging evidence that safeners might inadvertently contribute to the evolution of herbicide resistance in weeds by activating similar detoxification pathways. nih.gov Further research is needed to understand and manage this potential risk.

Developing novel safeners: A deeper understanding of the molecular mechanisms will facilitate the rational design of new and more effective safeners for a broader range of crops and herbicides. mdpi.comnumberanalytics.com This includes the development of safeners for dicotyledonous crops. researchgate.net

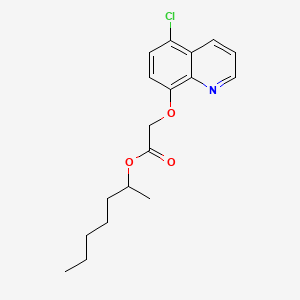

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO3/c1-3-4-5-7-13(2)23-17(21)12-22-16-10-9-15(19)14-8-6-11-20-18(14)16/h6,8-11,13H,3-5,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYBRKAVBMYYSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)OC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041794 | |

| Record name | Cloquintocet-mexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Acetic acid, 2-[(5-chloro-8-quinolinyl)oxy]-, 1-methylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

99607-70-2 | |

| Record name | Cloquintocet-mexyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99607-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloquintocet-mexyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099607702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-[(5-chloro-8-quinolinyl)oxy]-, 1-methylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cloquintocet-mexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOQUINTOCET-MEXYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99W15EH2M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Biochemical Mechanisms of Action in Plants

Modulation of Herbicide Metabolism Pathways

The primary mechanism by which cloquintocet-mexyl confers herbicide tolerance to crops is by accelerating the detoxification of herbicidal compounds. researchgate.nethpmindia.com This process is broadly categorized into two main phases: Phase I, which involves the modification of the herbicide molecule, and Phase II, which entails the conjugation of the modified herbicide with endogenous molecules to facilitate its sequestration and further breakdown. plos.orgnih.gov this compound has been shown to influence both of these critical phases. plos.orgnih.gov

Phase I Detoxification Enhancement

Phase I of herbicide metabolism typically involves oxidation, reduction, or hydrolysis reactions that introduce or expose functional groups on the herbicide molecule. plos.orgnih.gov These reactions are crucial as they prepare the herbicide for the subsequent conjugation reactions in Phase II. This compound enhances Phase I detoxification primarily by upregulating the expression and activity of key enzymes, most notably Cytochrome P450 monooxygenases and carboxylesterases. plos.orgnih.govplos.org

Cytochrome P450 monooxygenases (P450s) are a large and diverse family of enzymes that play a central role in the metabolism of a wide range of endogenous and exogenous compounds, including herbicides. nih.govnih.gov Safeners like this compound are known to induce the expression of genes encoding P450s, leading to increased enzymatic activity and enhanced herbicide detoxification. nih.govplos.org

Research has demonstrated that this compound can specifically induce the expression of certain P450 isoforms. A notable example is the induction of members of the CYP81A subfamily. plos.orgusda.govnih.gov Transcriptomic analysis of wheat treated with this compound revealed a significant upregulation of a CYP81A gene located on chromosome 5A. usda.govnih.gov This subfamily of P450s has been frequently implicated in the detoxification of multiple classes of herbicides, including synthetic auxins. plos.orgusda.govnih.gov The induction of these specific P450s by this compound is a key factor in the safening effect observed in treated crops. nih.govusda.govnih.gov

Once induced, the P450 enzymes catalyze critical oxidation and hydroxylation reactions. nih.govnih.gov For instance, the aryl hydroxylation of the herbicide pinoxaden (B166648) to a less toxic metabolite is significantly enhanced in the presence of this compound. nih.govacs.org Similarly, studies with the herbicide prosulfuron (B166686) have shown that its oxidation is catalyzed by P450s, and this activity is substantially increased by this compound treatment. acs.orgcapes.gov.br These reactions introduce hydroxyl groups onto the herbicide molecule, increasing its polarity and rendering it a suitable substrate for the conjugation reactions of Phase II. nih.gov

Table 1: Effect of this compound on Herbicide Metabolism

| Herbicide | Metabolic Reaction | Enzyme Family | Effect of this compound | Reference(s) |

| Pinoxaden | Aryl hydroxylation | Cytochrome P450 | Enhanced hydroxylation | nih.govacs.org |

| Prosulfuron | Oxidation | Cytochrome P450 | Increased oxidation | acs.orgcapes.gov.br |

| Clodinafop-propargyl (B133425) | Detoxification | Multiple | Accelerated detoxification | hpmindia.comnih.gov |

| Halauxifen-methyl | Detoxification | Cytochrome P450 (CYP81A) | Induction of detoxifying genes | plos.orgusda.govnih.gov |

In addition to P450s, carboxylesterases are another class of Phase I enzymes that can be influenced by this compound. nih.gov These enzymes are involved in the hydrolysis of ester-containing herbicides. uiowa.edu While the induction of carboxylesterases by this compound is also a recognized part of its mechanism, the enhancement of P450 activity is generally considered the more predominant and widely studied aspect of its Phase I-enhancing effects. nih.gov

Role of Cytochrome P450 Monooxygenases (P450s)

Induction of Specific P450 Isoforms (e.g., CYP81A subfamily)

Phase II Conjugation Reactions

Following the initial modifications in Phase I, the herbicide metabolites undergo Phase II conjugation reactions. plos.orgnih.gov In this phase, the activated herbicide molecules are conjugated with endogenous hydrophilic molecules such as glutathione (B108866) or glucose. cabidigitallibrary.org This process, catalyzed by enzymes like glutathione S-transferases (GSTs) and UDP-dependent glycosyltransferases (UGTs), further detoxifies the herbicide and increases its water solubility, facilitating its transport and sequestration within the plant cell, often in the vacuole. nih.govnih.gov

This compound has been shown to enhance Phase II reactions by inducing the expression and activity of these conjugating enzymes. researchgate.netnih.govmdpi.com For example, it effectively induces GST activity in wheat seedlings. nih.govresearchgate.net Studies have also indicated that this compound can enhance the glycosylation of herbicide metabolites, a process mediated by UGTs. nih.govmdpi.com This co-induction of both Phase I and Phase II enzymes by this compound creates a highly efficient and coordinated detoxification system within the plant. nih.govnih.gov

Glutathione S-Transferase (GST) Activity and Gene Expression

This compound is a herbicide safener that enhances crop tolerance by upregulating xenobiotic detoxifying enzymes, most notably Glutathione S-Transferases (GSTs). researchgate.netdur.ac.ukresearchgate.net These enzymes play a critical role in the detoxification of various compounds by catalyzing their conjugation with the endogenous antioxidant glutathione. researchgate.netjircas.go.jp Treatment with this compound leads to a significant increase in GST enzymatic activity in crops like wheat. mdpi.comresearchgate.netresearchgate.net For instance, research has shown that treatment with this compound increased GST metabolic activity in wheat plants by 77.4%. mdpi.com This induction is not merely an increase in activity but also involves the transcriptional activation of specific GST genes, leading to the enhanced expression of the corresponding enzymes. mdpi.comnih.gov The safener effectively taps (B36270) into a pre-existing signaling pathway for detoxification, boosting the plant's natural defense mechanisms against chemical stress. nih.gov

In wheat, this compound is rapidly hydrolyzed to its corresponding carboxylic acid, cloquintocet (B1669234), which is considered the active form of the safener. researchgate.netdur.ac.uk Studies have demonstrated that the free acid is as effective as the parent ester in inducing GSTs. researchgate.netdur.ac.uk The induction of GST activity following exposure to the safener is rapid, with significant enhancement observed within just eight hours of treatment in wheat seedlings. researchgate.netmedchemexpress.com This rapid response is crucial for protecting the crop from herbicide injury.

Table 1: Effect of this compound on Glutathione S-Transferase (GST) Activity

| Plant | Treatment | Observed Effect | Reference |

|---|---|---|---|

| Wheat (Triticum aestivum) | This compound | 77.4% increase in GST metabolic activity. | mdpi.com |

| Wheat Seedlings (7-day-old) | This compound (Field Rate) | 58% increase in GST activity 24 hours after a single application. | researchgate.net |

| Wheat Seedlings (7-day-old) | This compound (10 mg L⁻¹) | Significant enhancement of GST and GPOX activity within 8 hours. | researchgate.netmedchemexpress.com |

Research demonstrates that this compound induces a specific subset of GSTs belonging to the phi (GSTF), tau (GSTU), and lambda (GSTL) classes in wheat. researchgate.netdur.ac.uk When wheat plants were treated with this compound, an identical accumulation of GSTs from these three classes was observed in the foliage, a response also seen with other chemically different safeners like mefenpyr-diethyl (B161882) and fenchlorazole-ethyl. researchgate.netfrontiersin.org This suggests that these diverse safeners may activate a common or strongly overlapping signaling pathway to enhance herbicide tolerance. frontiersin.org Proteomic analysis has identified the tau class TaGSTU3 as a major GST that is up-regulated by the safener treatment. dur.ac.uk Furthermore, the transcript levels for the lambda class TaGSTL1 have been shown to increase 30-fold in wheat seedlings treated with this compound. nih.gov

The primary mechanism by which GSTs confer protection is by catalyzing the conjugation of electrophilic herbicides or their metabolites with reduced glutathione (GSH). jircas.go.jp This reaction renders the herbicide more water-soluble, less toxic, and marks it for sequestration. jircas.go.jp this compound enhances this process by inducing the expression and activity of the GST enzymes responsible for the conjugation. jircas.go.jpnih.gov While this compound itself is reportedly not metabolized via glutathione conjugation, its action significantly increases the plant's capacity to form glutathione conjugates of co-applied herbicides. jircas.go.jpnih.gov

Furthermore, this compound has been shown to induce the activity of transporters responsible for moving these newly formed glutathione-herbicide conjugates into the vacuole for permanent storage and detoxification. mdpi.comnih.govnih.gov Specifically, treatment with this compound can double the vacuolar transport activity for glutathione conjugates in barley. mdpi.comnih.gov This stimulation is due to an increased uptake velocity (Vmax) without altering the transporter's affinity for the substrate (Km), suggesting a higher expression of the transporter protein itself. nih.gov Experiments using a fluorescent glutathione conjugate have shown that the conjugate accumulates at the cell nucleus, where it is believed to act as a signal molecule, causing a rapid increase in the activity of detoxification enzymes like GSTs. google.com

The induction of GSTs by this compound is not uniform throughout the plant; it exhibits significant tissue specificity. researchgate.netdur.ac.uk In wheat, while phi and tau class GSTs are induced in all tissues, the induction of lambda class enzymes appears to be restricted to the meristematic tissues. researchgate.netdur.ac.uk This differential expression is crucial, as it concentrates the protective enzymes in the most vulnerable and actively growing parts of the plant.

The coleoptile, the protective sheath covering the emerging shoot in grasses, is a key site of safener action. nih.gov Studies have shown that this compound dramatically increases the levels of GST protein specifically in the outer cell layers of the wheat coleoptile. nih.gov This localized induction allows for the rapid detoxification of soil-applied herbicides before they can reach the sensitive new leaves as the shoot emerges. nih.gov Gene expression studies further support this, showing that this compound can enhance the expression of the transporter gene TtMRP1 by 9.5 times in the wheat coleoptile, compared to a 13-fold induction in the leaves. mdpi.com

Table 2: Tissue-Specific Induction of Transporter Gene Expression by this compound in Wheat

| Gene | Tissue | Fold Induction vs. Control | Reference |

|---|---|---|---|

| TtMRP1 | Leaves | 13.0x | mdpi.com |

| TtMRP1 | Coleoptile | 9.5x | mdpi.com |

| TtMRP2 | Coleoptile | 2.3x | mdpi.com |

The induction of GSTs by this compound is both dose- and time-dependent. dur.ac.uk Following treatment, the induction of GST activity occurs very quickly, with significant increases observed within 8 hours. researchgate.netmedchemexpress.com However, this elevation is transient, and the duration of the increased GST levels is dependent on the initial dose of the safener applied. researchgate.net

Studies using a single application of this compound to wheat seedlings showed that a normal field rate application resulted in a 58% increase in GST activity 24 hours after treatment. researchgate.net Interestingly, a similar response was observed with a 50% field rate treatment, while increasing the dosage above the standard field rate led to a smaller induction of GST activity. researchgate.net This suggests an optimal concentration range for maximizing the safening effect.

Dose- and Time-Dependent Induction of GSTs

UDP-Glucosyltransferase (UGT) Activity and Gene Expression

In addition to GSTs, this compound also influences the activity and expression of UDP-glucosyltransferases (UGTs), another critical family of Phase II detoxification enzymes. mdpi.commdpi.comresearchgate.net UGTs catalyze the conjugation of herbicides or their Phase I metabolites with glucose, a process known as glycosylation. mdpi.complos.org This reaction, similar to glutathione conjugation, increases the water solubility of the xenobiotic and facilitates its transport and sequestration. plos.org

Studies have shown that this compound can enhance the glycosylation of herbicide metabolites in wheat. mdpi.com It has been found to selectively enhance the metabolic activity of O-glucosyltransferase (OGT), a type of UGT, towards exogenous compounds in wheat plants. mdpi.commdpi.comresearchgate.net In barley, this compound treatment was shown to double the transport activity of glucose conjugates into the vacuole, indicating a coordinated upregulation of both the conjugation and transport steps of the detoxification pathway. mdpi.comnih.gov Furthermore, transcriptomic analyses in wheat have identified a large number of UGT genes that are induced upon treatment with safeners, including this compound. plos.orgnih.gov

Enhancement of Herbicide Glycosylation

Glycosylation is a critical Phase II detoxification reaction where a sugar moiety, typically glucose, is attached to a herbicide molecule or its Phase I metabolite. This process increases the water solubility of the xenobiotic and reduces its phytotoxicity. This compound has been demonstrated to significantly enhance the glycosylation of herbicides in protected cereal crops like wheat. mdpi.complos.orgnih.gov

The mechanism behind this enhancement involves the induction of specific enzymes called UDP-dependent glycosyltransferases (UGTs). plos.orgnih.gov Research has shown that this compound can selectively increase the activity of O-glucosyltransferases (OGTs) in wheat, which are responsible for transferring glucose to herbicide molecules. mdpi.comresearchgate.net For instance, the safener was found to enhance the glycosylation of the metabolic products of the herbicide clodinafop-propargyl in wheat. plos.orgnih.gov Furthermore, transcriptomic studies have confirmed that treating wheat with this compound leads to the induced expression of a large number of glycosyltransferase genes, underscoring its role in promoting this detoxification pathway. bcpc.org

Formation of O-glucosides, N-glucosides, or Glucose Esters

The glycosylation process catalyzed by UGTs can result in the formation of several types of conjugates, depending on the chemical structure of the herbicide metabolite. These include O-glucosides, N-glucosides, and glucose esters. mdpi.commdpi.com The functional group on the herbicide molecule dictates the type of linkage formed with glucose.

Studies involving this compound have provided specific examples of this process. In wheat treated with the herbicide clodinafop-propargyl, the presence of this compound was shown to increase the formation of the ester glucoside of clodinafop (B133158) acid. scispace.com Other research has pointed to the safener's ability to increase the pyridinyl N-glucosylation of clodinafop-propargyl. This demonstrates the safener's capacity to upregulate different UGTs that act on various herbicide structures.

| Herbicide/Metabolite | Type of Conjugate Enhanced by this compound | Crop |

| Clodinafop acid | Ester glucoside | Wheat |

| Clodinafop-propargyl | Pyridinyl N-glucoside | Wheat |

Other Conjugation Systems (e.g., amino acid conjugation)

In addition to glycosylation and glutathione conjugation, Phase II metabolism in plants can also involve the conjugation of herbicides or their metabolites with amino acids. researchgate.netmdpi.com This pathway serves as another route to detoxify xenobiotics. However, while general herbicide metabolism pathways include amino acid conjugation, specific research directly demonstrating that this compound enhances this particular conjugation system for herbicides is not prominently detailed in the available literature. A transcriptomic analysis of wheat treated with this compound did identify changes in the expression of genes related to amino acid metabolism, but a direct functional link to enhanced herbicide-amino acid conjugation was not established. plos.org

Phase III Sequestration and Compartmentalization

Following Phase II conjugation, the resulting herbicide metabolites, which are now less toxic and more water-soluble, must be removed from the cytoplasm to prevent potential feedback inhibition of metabolic enzymes. This is accomplished in Phase III through active transport and sequestration, primarily into the plant cell's vacuole.

Role of ABC Transporters (e.g., MRP Transporters)

The transport of conjugated herbicide metabolites across the vacuolar membrane (tonoplast) is mediated by specific transport proteins, most notably those from the ATP-binding cassette (ABC) transporter superfamily. mdpi.com Within this superfamily, the multidrug resistance-associated proteins (MRPs) are key players. mdpi.complos.org

This compound has been shown to induce the expression and activity of these transporters. Studies in wheat revealed that this compound treatment leads to the co-induction of transcripts for both glutathione S-transferases (GSTs) and an MRP transporter. mdpi.complos.org This coordinated upregulation ensures that as herbicide-glutathione conjugates are formed, the machinery for their transport and sequestration is also enhanced.

Mediation of Glutathione-Herbicide Conjugate Transport

The MRP transporters induced by this compound are directly involved in moving glutathione-herbicide conjugates from the cytoplasm into the vacuole. Research in barley demonstrated that this compound treatment increased the activity of an MRP transporter responsible for transporting the glutathione conjugate of the herbicide metolachlor. plos.org Similarly, in wheat, the safener was found to affect vacuolar membrane transporters for glutathione conjugates, effectively boosting their transport activity. mdpi.com

Vacuolar Deposition of Metabolites

The ultimate destination for the transported conjugates is the central vacuole, where they are effectively compartmentalized and stored, preventing them from interfering with cellular processes in the cytoplasm. mdpi.comncl.ac.uk The induction of MRP transporters by this compound facilitates the transport of both glutathione and glucose conjugates of herbicides into the vacuole. mdpi.comncl.ac.ukjircas.go.jp This vacuolar deposition is the final step in the detoxification process enhanced by the safener, completing the protection of the crop plant from herbicide injury.

Signal Transduction Pathways Activated by this compound

The herbicide safener this compound initiates a protective response in cereal crops by activating specific signal transduction pathways. mdpi.com While the primary molecular target of safeners remains largely unidentified, their action is known to trigger a cascade of events that enhance the plant's ability to metabolize herbicides. mdpi.comresearchgate.net The mechanisms appear to involve the regulation of transcriptional activators or repressors that interact with the regulatory elements of detoxification genes. mdpi.com

Research suggests that the signaling pathways activated by safeners like this compound overlap with those involved in plant defense against both biotic and abiotic stress. nih.govnih.gov This indicates that safeners may hijack endogenous defense signaling pathways to induce a state of readiness against chemical threats. mdpi.comresearchgate.net Key among these are pathways mediated by phytohormones. nih.gov For instance, linkages have been proposed between safener-mediated detoxification and signaling pathways that utilize oxylipins, which are oxidation products of fatty acids. nih.gov There is also evidence suggesting an overlap with the salicylic (B10762653) acid signaling pathway, as many safener-regulated genes are also induced by salicylic acid. scispace.com Studies in Triticum tauschii have shown that the sets of proteins induced by safener treatment versus herbicide treatment are mutually exclusive, suggesting the recruitment of distinct signaling pathways. nih.gov

Involvement of Jasmonic Acid Signaling Pathways

A significant body of evidence points to the involvement of the jasmonic acid (JA) signaling pathway in the response to herbicide safeners. mdpi.comresearchgate.net Jasmonic acid and its related compounds, collectively known as jasmonates, are critical signaling molecules that mediate plant responses to a wide array of stresses, including insect attacks and wounding. nih.gov Since jasmonic acid is a major plant oxylipin, it is hypothesized that safeners may utilize this signaling pathway to induce defense and detoxification enzymes. mdpi.comresearchgate.net

This hypothesis is supported by findings that certain substances structurally similar to jasmonic acid can trigger plant defense and detoxification reactions. mdpi.com Furthermore, studies on Arabidopsis have confirmed similarities between the safener signal and the lipoxygenase pathway, which is linked to oxidative stress responses. researchgate.net In response to such stress, plants accumulate oxidized lipids, including phytoprostanes, which are jasmonate-like compounds that can dramatically increase the expression of genes involved in detoxification, such as cytochrome P450s (P450s), UDP-glucosyltransferases (UGTs), glutathione S-transferases (GSTs), and ABC transporters. nih.gov

Transcriptional Reprogramming and Gene Expression Profiling

This compound fundamentally alters the genetic activity within plant cells through transcriptional reprogramming. This process involves the large-scale activation and, to a lesser extent, repression of specific genes, ultimately enhancing the plant's metabolic defenses against herbicides. plos.orgacs.org

RNA Sequencing and Transcriptome Analysis

To understand the global changes in gene expression induced by this compound, scientists employ RNA sequencing (RNA-Seq). plos.orgnih.govnih.gov This powerful transcriptomic technique allows for a comprehensive analysis of all RNA molecules in a cell at a given moment, providing a snapshot of active gene expression. nih.govresearchgate.netresearchgate.net

In studies on hexaploid wheat (Triticum aestivum L.), RNA-Seq has been used to compare gene expression in untreated leaf tissue with tissue treated with this compound. plos.orgnih.gov In one such study, an average of 81% of the RNA-Seq library reads mapped uniquely to the wheat reference genome, with 76.4% of reads mapping to a specific gene, indicating a high-quality dataset for analysis. plos.orgnih.gov Similar transcriptome analyses have been performed on wheat seedlings and suspension cell cultures to observe the timing and extent of gene expression changes. nih.gov These studies reveal that this compound causes a significant perturbation of the transcriptome, with the greatest changes often observed within 22 hours of treatment. acs.orgnih.gov

Identification of Differentially Expressed Genes (DEGs)

Transcriptome analysis following this compound treatment reveals a significant number of differentially expressed genes (DEGs)—genes whose expression levels are statistically different between treated and untreated conditions. plos.orgnih.gov The criteria for identifying DEGs are stringent, typically requiring a log2 fold change of ≥ 1 for upregulation or ≤ -1 for downregulation, with a false discovery rate (FDR) of ≤ 0.05. acs.orgnih.gov

Studies in wheat have consistently identified a larger number of upregulated genes compared to downregulated ones, indicating that the safener response primarily involves transcriptional activation. plos.orgacs.org For example, one RNA-Seq study in wheat seedlings identified over 1,000 upregulated genes and around 500 downregulated genes 22 hours after treatment with this compound. acs.orgnih.gov Another study in wheat leaf tissue identified 103 significant DEGs, of which 101 were induced (upregulated) and only two were repressed (downregulated). plos.org

| Study Focus | Upregulated Genes | Downregulated Genes | Total DEGs | Source |

|---|---|---|---|---|

| Wheat Seedlings (22h post-treatment) | >1000 | ~500 | ~1500 | acs.orgnih.gov |

| Wheat Leaf Tissue | 101 | 2 | 103 | plos.orgnih.govresearchgate.net |

Upregulation of Defense and Detoxification Genes

A primary outcome of the transcriptional reprogramming induced by this compound is the significant upregulation of genes associated with defense and xenobiotic detoxification. plos.orgnih.gov Functional annotation and gene ontology (GO) enrichment analyses of the identified DEGs confirm that a majority encode proteins crucial for metabolizing foreign compounds like herbicides. plos.orgnih.gov These genes are typically involved in all three phases of the detoxification pathway. nih.govplos.org

The most prominently upregulated gene families include:

Cytochrome P450s (CYPs): These enzymes are key players in Phase I detoxification, often catalyzing the initial oxidation of herbicides. nih.govmdpi.com In wheat, over 60 distinct CYP unigenes were found to be induced by this compound. nih.gov One study identified a member of the CYP81A subfamily as a significant DEG, a family known for its role in synthetic auxin detoxification. plos.orgnih.gov

Glutathione S-transferases (GSTs): These enzymes are central to Phase II detoxification, where they conjugate glutathione to activated herbicides, making them less toxic and more easily transportable. mdpi.comnih.govmdpi.com GO analysis frequently highlights a significant enrichment of genes with GST activity. plos.org

UDP-glucosyltransferases (UGTs): Also part of Phase II, UGTs conjugate glucose to herbicides, another key detoxification step. nih.govnih.gov this compound has been shown to enhance the glycosylation of herbicide metabolites. mdpi.comnih.gov

ABC Transporters (MRP): These proteins are involved in Phase III detoxification, transporting the conjugated, non-toxic metabolites into the vacuole for sequestration. mdpi.comnih.gov Transcripts for multidrug resistance-associated protein (MRP) transporters are consistently induced by this compound in wheat. mdpi.comnih.govnih.gov

| Gene Family | Detoxification Phase | Function | Source |

|---|---|---|---|

| Cytochrome P450s (CYPs) | Phase I | Oxidation, hydroxylation, and dealkylation of herbicides. | plos.orgnih.govnih.gov |

| Glutathione S-transferases (GSTs) | Phase II | Conjugation of glutathione to herbicides. | nih.govnih.govplos.org |

| UDP-glucosyltransferases (UGTs) | Phase II | Conjugation of glucose to herbicides. | mdpi.comnih.govmdpi.com |

| ABC Transporters (MRP) | Phase III | Transport and sequestration of conjugated metabolites. | mdpi.comnih.govnih.gov |

In addition to these core detoxification families, this compound also induces genes related to chlorophyll (B73375) synthesis, stress response, and amino acid metabolism, further highlighting its broad impact on plant physiology. plos.orgmedchemexpress.com

Genome-Wide Association Studies (GWAS) for Safener Response

Genome-Wide Association Studies (GWAS) are utilized to identify specific genetic variations, such as single nucleotide polymorphisms (SNPs), that are associated with a particular trait. nih.govfrontiersin.org In the context of herbicide safeners, GWAS helps pinpoint the genes responsible for the safener-induced protective response. nih.govresearchgate.net

While many GWAS for safener response have been conducted in crops like sorghum using other safeners, the findings provide valuable insights into the general mechanisms that are likely conserved across cereals. nih.govresearchgate.netresearchgate.net For instance, a GWAS in sorghum identified a significant SNP associated with the safener-induced response located within a phi-class GST gene (SbGST). nih.govresearchgate.net This finding strongly implicates this specific class of GSTs in the safener-mediated detoxification pathway. nih.govresearchgate.net Research has noted that similar findings have been reported for the diploid wheat Aegilops tauschii in its response to this compound. nih.gov These genetic studies provide crucial evidence linking specific genes to the safener response and open up new avenues for understanding both inducible and constitutive chemical defense mechanisms in cereal crops. nih.govresearchgate.netresearchgate.net

Post-Translational Modifications of Detoxification Proteins

The primary mechanism by which this compound exerts its safening effect is through the transcriptional activation of genes encoding detoxification enzymes, such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYPs). nih.govnih.gov However, the regulation of these enzymes is complex and can also involve post-transcriptional and post-translational controls.

Recent research in wheat has revealed a complex regulatory network where this compound influences both the transcript and protein levels of detoxification enzymes, suggesting a role for post-transcriptional regulation. acs.orgnih.gov For instance, while the transcription of ten families of TaCYP genes was significantly induced by the safener, only five of these families showed a corresponding increase at the protein level. acs.orgnih.gov Notably, for TaCYP families 71 and 76, a marked increase in gene transcription did not translate to a detectable enhancement in protein abundance. acs.orgnih.gov Conversely, a more direct correlation between transcript and protein induction was observed for TaCYP families 72 and 81, highlighting their apparent importance in the safening response. acs.orgnih.gov

This discrepancy between transcript and protein levels points towards regulatory mechanisms that occur after transcription. acs.orgnih.gov While direct evidence of this compound causing specific post-translational modifications (like phosphorylation or glycosylation) on detoxification proteins is not yet fully established, these findings suggest that the safener's influence extends beyond simple gene activation to control the final abundance of functional enzymes. acs.orgnih.govresearchgate.net It is understood that any newly synthesized detoxification proteins must undergo normal cellular post-translational processes to ensure correct folding, stability, and catalytic function.

Metabolism of this compound Itself

The biotransformation of this compound within the plant is a critical prerequisite for its activity as a herbicide safener. The parent molecule is a pro-safener that must be metabolically activated to exert its protective effects.

Upon entering plant tissues, this compound undergoes rapid and efficient metabolism. nih.govresearchgate.netchemicalbook.com The principal metabolic reaction is the hydrolysis of the mexyl ester, a process catalyzed by carboxylesterase enzymes present in the plant cells. chemicalbook.comepa.gov This cleavage yields the free carboxylic acid form, known as cloquintocet acid (5-chloro-8-quinolinoxyacetic acid). chemicalbook.comepa.govfederalregister.gov

This conversion is swift; studies in wheat have shown that within 24 hours of application, the parent ester, this compound, is often no longer detectable in the treated leaf, having been fully converted to cloquintocet acid and its subsequent metabolites. apvma.gov.au This rapid hydrolysis is considered both a detoxification of the parent ester and, more importantly, an activation step that produces the functional safener molecule. nih.govresearchgate.net

Table 1: Metabolic Activation of this compound in Plants

| Parent Compound (Pro-safener) | Metabolic Process | Key Plant Enzyme | Active Metabolite (Safener) |

| This compound | Ester Hydrolysis | Carboxylesterase | Cloquintocet Acid |

Research has firmly established that cloquintocet acid is the biologically active molecule responsible for inducing the safening effect. nih.govebi.ac.uk Studies comparing the efficacy of the ester and the acid forms have demonstrated that cloquintocet acid is as effective, if not more so, than this compound at inducing the expression of GSTs and other detoxification enzymes. nih.govebi.ac.uk

Once formed, cloquintocet acid initiates a signaling cascade that leads to the upregulation of genes involved in herbicide detoxification. nih.govnih.gov This enhanced metabolic capacity allows the protected crop, such as wheat, to more rapidly break down the co-applied herbicide into non-phytotoxic compounds. nih.gov For example, the presence of this compound (via its conversion to the acid) increases the rate at which wheat can metabolize the herbicide pyroxsulam (B39247). nih.gov

A significant aspect of this compound's metabolism is that the safener molecule itself does not appear to be a major substrate for the detoxification pathways it induces, particularly the glutathione (GSH) conjugation pathway. nih.gov While cloquintocet acid potently enhances the expression and activity of GSTs, which catalyze the conjugation of herbicides with GSH, the safener and its active acid form are reportedly not significantly metabolized via this route in wheat foliage. nih.gov

This lack of self-conjugation is a crucial feature of its mechanism. It allows the safener to act as a persistent signaling molecule, continuously upregulating the plant's detoxification systems without being consumed by them. nih.gov This ensures that the enzymatic machinery, particularly GSTs, remains available to detoxify the intended target—the herbicide. This contrasts with other safeners, such as benoxacor (B1667998) and fenclorim, which are known to be metabolized in part by GSH conjugation. nih.gov

Physiological and Agronomic Impacts

Enhanced Crop Tolerance to Herbicides

Cloquintocet-mexyl is a herbicide safener utilized in agriculture to protect cereal crops from the phytotoxic effects of certain herbicides. google.com Its primary function is to enhance the crop's inherent tolerance mechanisms, allowing for the selective control of weeds without causing significant harm to the cultivated plant. researchgate.net This is achieved by accelerating the detoxification process of the herbicide within the crop plant. herts.ac.uk The safener stimulates the expression of genes involved in plant defense and detoxification, such as those encoding for glutathione (B108866) S-transferases (GSTs) and cytochrome P450-dependent monooxygenases. nih.govbcpc.org

The protective action of this compound is notably species-specific, meaning it selectively enhances the defense mechanisms in the crop plant but not in the target weed species. mdpi.com This differential activity is fundamental to its effectiveness. jircas.go.jp

Research has demonstrated that the induction of detoxifying enzymes by safeners varies between plant species. mdpi.com For instance, in wheat, this compound has been shown to specifically induce the activity of glutathione S-transferases (GSTs). mdpi.com In contrast, studies on blackgrass (Alopecurus myosuroides), a common weed in cereal fields, revealed that this compound did not increase the rate of herbicide metabolism. nih.gov Similarly, the activity of O-glucosyltransferase was significantly induced in wheat after treatment with this compound, but the same effect was not observed in blackgrass. mdpi.com This ensures that the herbicide remains effective against the weed while the crop is protected. jircas.go.jpnih.gov

The safener enhances the metabolic pathways in the crop that detoxify the herbicide, a pathway that is either absent or not inducible in susceptible weeds. jircas.go.jp For example, when used with the herbicide pyroxsulam (B39247), this compound increases the rate of its detoxification in wheat, with no significant effect on the metabolism in weeds. researchgate.netnih.gov This species-specific enhancement of herbicide metabolism is the core of the selectivity provided by this compound. bcpc.org

Table 1: Species-Specific Metabolic Response to this compound

| Organism | Organism Type | Metabolic Effect of this compound | Reference |

|---|---|---|---|

| Wheat (Triticum aestivum) | Crop | Increases activity of Glutathione S-transferases (GSTs) and O-glucosyltransferases; enhances metabolism of herbicides like pyroxsulam and clodinafop-propargyl (B133425). | bcpc.orgmdpi.comnih.gov |

| Blackgrass (Alopecurus myosuroides) | Weed | Does not increase the rate of herbicide metabolism; no significant effect on O-glucosyltransferase activity. | mdpi.comnih.gov |

| Corn (Zea mays) | Crop | In contrast to wheat, GST activity in corn is mainly induced by other safeners, not this compound, highlighting species-specific safener-enzyme interactions. | mdpi.com |

This compound provides protection against several classes of herbicides with different modes of action. It is most commonly associated with herbicides that inhibit the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in grass weeds. pomais.comagronomyjournals.com By safening crops against these herbicides, it allows for effective post-emergence control of grassy weeds. pomais.com

It is also effective with herbicides from the sulfonylurea and sulfonamide classes, which act by inhibiting the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids. researchgate.netapvma.gov.au Furthermore, research has shown its utility in improving wheat's tolerance to fomesafen, a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor. medchemexpress.com This demonstrates the safener's versatility in protecting crops from herbicides that disrupt different essential plant processes. The mechanism consistently involves enhancing the crop's ability to metabolize and detoxify these various herbicide chemistries. yougebiotech.com

Table 2: Herbicide Classes and Modes of Action Safened by this compound

| Herbicide Class | Mode of Action | Example Herbicide(s) Partnered with this compound | Reference |

|---|---|---|---|

| Aryloxyphenoxypropionates (FOPs) | ACCase Inhibition | Clodinafop-propargyl, Fenoxaprop-p-ethyl (B1329639) | researchgate.netpomais.comfmc.com |

| Phenylpyrazoles (DENs) | ACCase Inhibition | Pinoxaden (B166648) | researchgate.netyougebiotech.com |

| Triazolopyrimidine Sulfonamides | ALS Inhibition | Pyroxsulam, Florasulam (B129761) | researchgate.netapvma.gov.au |

| Diphenyl ethers | PPO Inhibition | Fomesafen | medchemexpress.com |

This compound is instrumental in enhancing herbicide selectivity in a range of major cereal crops. bcpc.org It is widely used in wheat, durum wheat, barley, rye, and triticale. fmc.comlifescientific.com By increasing the crop's metabolic rate for a given herbicide, the safener ensures that the crop can break down the chemical into non-toxic compounds before significant damage occurs. researchgate.netsyngenta.co.ke This enhanced metabolism is the primary basis for the selectivity between the crop and the target weeds. nih.gov

For example, commercial formulations combine this compound with herbicides like clodinafop-propargyl or fenoxaprop-p-ethyl for the control of wild oats, ryegrass, and other grass weeds in wheat and barley. pomais.comfmc.comlifescientific.com Similarly, it is used with pyroxsulam in wheat and triticale for broad-spectrum weed control. researchgate.netapvma.gov.au The safener allows for the use of highly effective herbicides that would otherwise be too injurious to the crop, thereby broadening the spectrum of controllable weeds and securing crop yields. mdpi.comresearchgate.net While it is critical for these listed cereals, its species-specific nature means it is not universally effective in all monocot crops; for example, its primary induction effects differ between wheat and corn. mdpi.com

Table 3: Use of this compound in Cereal Crops

| Crop | Common Herbicide Partner(s) | Primary Target Weeds | Reference |

|---|---|---|---|

| Wheat (including Durum) | Clodinafop-propargyl, Pinoxaden, Pyroxsulam, Fenoxaprop-p-ethyl | Wild oats, Black-grass, Ryegrass, Annual Phalaris | researchgate.netpomais.comfmc.comlifescientific.com |

| Barley | Fenoxaprop-p-ethyl, Pinoxaden | Wild Oats, Annual Phalaris | yougebiotech.comfmc.com |

| Rye | Clodinafop-propargyl, Fenoxaprop-p-ethyl | Wild oats, Rough meadowgrass, Italian rye-grass | fmc.comlifescientific.com |

| Triticale | Clodinafop-propargyl, Fenoxaprop-p-ethyl, Pyroxsulam | Wild oats, Rough meadowgrass, Annual Phalaris | apvma.gov.aufmc.comlifescientific.com |

The role of safeners in altering herbicide uptake and movement within the plant is a complex area of study. While some evidence suggests that safeners might work in part by inhibiting the absorption and transport of herbicides, other studies indicate no significant effect on these processes. mdpi.com For this compound, the predominant mechanism of action is the enhancement of metabolic detoxification rather than the alteration of absorption. researchgate.net

However, some research indicates an indirect influence on translocation. A study on the herbicide pyroxsulam in wheat found that while root uptake was not directly affected, the rapid metabolism of the herbicide in the presence of this compound restricted its subsequent movement out of the treated leaf. nih.gov By quickly breaking down the herbicide in the foliage, the safener prevents it from translocating to more sensitive tissues, such as the meristematic regions where growth occurs. nih.gov Another source also supports the idea that this compound can reduce herbicide translocation to sensitive areas within the crop. agronomyjournals.com Therefore, while not inhibiting initial uptake, this compound can limit the systemic movement of the active herbicide by accelerating its degradation. nih.gov

One of the proposed theories for safener action is competitive antagonism, where the safener molecule competes with the herbicide for binding to its target enzyme site within the plant. researchgate.netncl.ac.uk This hypothesis is often raised when a safener and its partner herbicide share structural similarities. ncl.ac.uk

Influence on Herbicide Absorption and Translocation

Effects on Plant Growth and Development

Beyond its primary role in herbicide detoxification, this compound can also influence the growth and development of the crop plant itself, though findings vary. Some studies on safeners have reported growth-promoting activities. researchgate.net However, one comparative study in wheat noted that while the safeners mefenpyr-diethyl (B161882) and fenchlorazole-ethyl enhanced seedling shoot growth, this effect was not observed with the chemically distinct this compound. researchgate.net

Conversely, other research indicates positive growth effects under specific conditions. When wheat seedlings were under stress from the herbicide fomesafen, treatment with this compound was found to significantly increase plant height and fresh weight, alleviating the herbicide's injurious effects. medchemexpress.com This study also found that this compound promotes the expression of genes related to chlorophyll (B73375) synthesis and chlorophyll-binding proteins. medchemexpress.com By increasing chlorophyll content, the safener can promote photosynthesis and reduce oxidative stress, contributing to better plant health and growth, particularly when challenged by herbicides. medchemexpress.com Therefore, while it may not act as a general growth promoter under normal conditions, this compound can exert protective and growth-promoting activities in wheat, especially under herbicide-induced stress. researchgate.netresearchgate.net

Alleviation of Herbicide-Induced Oxidative Stress

A primary mechanism by which herbicides can damage non-target plants is through the induction of oxidative stress, which involves the harmful accumulation of reactive oxygen species (ROS). nih.govmdpi.com this compound plays a crucial role in mitigating this damage in protected crops like wheat. medchemexpress.com When wheat seedlings are exposed to a herbicide such as fomesafen, which can persist in the soil and harm subsequent crops, pretreatment with this compound helps alleviate the injury. nih.gov It achieves this not by altering the metabolism of the herbicide itself, but by enhancing the plant's own defense mechanisms. nih.gov The safener boosts photosynthesis and decreases oxidative stress, in part by increasing the expression of the herbicide's target enzyme, protoporphyrinogen IX oxidase, and light-harvesting proteins. medchemexpress.comnih.gov Furthermore, this compound treatment significantly enhances the activity of key antioxidant enzymes, such as glutathione peroxidase (GPOX), which directly neutralize harmful ROS. medchemexpress.com

Responses to Abiotic Stresses (e.g., waterlogging, heavy metals)

The protective effects of this compound can extend beyond herbicide-related stress to include other environmental, or abiotic, stresses. Research has shown that plants possess mechanisms to cope with abiotic stressors like drought, waterlogging, and the presence of heavy metals. google.comsemanticscholar.org this compound has demonstrated a capacity to enhance plant resilience in some of these conditions. In one study, wheat seeds pre-treated with the safener were able to germinate and briefly grow in soil contaminated with oil and various heavy metals, a feat untreated seeds could not accomplish. researchgate.net While the seedlings eventually succumbed to the pollutants, the initial growth indicates a temporary protective effect. researchgate.net In the case of waterlogging, the interaction is more complex. While waterlogging alone induces significant stress, prior application of a herbicide containing this compound appeared to have a synergistic negative effect, suggesting that the combination of chemical and abiotic stress can be more detrimental. researchgate.net

Interactions with Weed Species and Herbicide Resistance

While designed to be inactive in weeds, this compound can unintentionally influence the herbicide tolerance of certain weed species, complicating weed management strategies. researchgate.net

Non-Target Site Resistance (NTSR) in Weeds

Non-target-site resistance (NTSR) is a significant challenge in agriculture, where weeds evolve the ability to withstand herbicides not through a modification of the herbicide's target site, but by reducing the amount of active herbicide that reaches it. researchgate.net This is often accomplished by enhancing the weed's natural detoxification pathways, involving enzymes like cytochrome P450 monooxygenases (CYPs) and glutathione S-transferases (GSTs), which metabolize the herbicide into less toxic forms. researchgate.net

There is growing evidence that safeners like this compound can inadvertently trigger or enhance NTSR in problematic grass weeds. nih.gov Studies have shown that the co-application of this compound with the herbicide pyroxsulam led to a significant increase in the survival rate of Lolium sp. (rye-grass) populations compared to the herbicide applied alone. nih.govresearchgate.net In one experiment, this increase in surviving plants ranged from 23.8% to 46.5%. nih.gov Further investigation revealed that for a substantial portion of individual Lolium plants, sensitivity to the herbicide was demonstrably reduced in the presence of the safener. nih.govnih.gov This suggests that the safener is activating the same metabolic defense pathways in the weed that it is designed to activate in the crop. nih.gov While this compound has been shown to have no protective effect on herbicide-sensitive black-grass (Alopecurus myosuroides), its ability to induce detoxifying enzymes in this species has been documented, pointing to a complex interaction. acs.orgresearchgate.net

| Metric | Observation | Source |

|---|---|---|

| Increase in Survival Frequency | Net increase of 23.8% to 46.5% in the frequency of plants surviving the herbicide when co-applied with the safener. | nih.gov |

| Reduction in Individual Plant Sensitivity | 44.4% of assayed plants showed a reduction in sensitivity to pyroxsulam in the presence of this compound. | nih.govnih.gov |

| Regulation of NTSR Genes | A significant up-regulation of 8 candidate NTSR genes was observed 24 hours after application of this compound alone. | researchgate.net |

The mechanism behind the safener's influence on weed resistance lies in its ability to induce the same families of detoxifying enzymes in weeds as it does in crops. nih.gov this compound has been shown to increase the expression of genes encoding for glutathione S-transferases (GSTs) in Alopecurus myosuroides and Lolium sp. researchgate.netfrontiersin.org In Lolium sp., this compound was found to enhance the expression level of 10 out of 19 NTSR marker genes studied. nih.govnih.gov This induction of GSTs and other enzymes, such as O-glucosyltransferases, enhances the weed's ability to metabolize and detoxify herbicides, effectively reducing their sensitivity. researchgate.net This unintended "safening" of weeds poses a risk for the evolution of herbicide resistance, as it suggests that genetic variation for safener response exists within weed populations. nih.govnih.gov

Implications for Weed Management Strategies

The use of the safener this compound has significant implications for modern weed management strategies, particularly in cereal crops. awiner.compomais.com Its primary function is to enhance the tolerance of crops like wheat and barley to certain herbicides, thereby allowing for more effective and selective control of problematic grass weeds. awiner.comresearchgate.net This is crucial in scenarios where weed resistance to herbicides is a growing concern. agronomyjournals.com

One of the key implications is the ability to use post-emergence herbicides with greater confidence. awiner.com By mitigating the risk of crop injury, farmers can target weeds at optimal growth stages for control, without compromising the health and yield potential of the crop. awiner.com This is particularly beneficial for managing competitive grass weeds such as wild oats (Avena fatua), Italian ryegrass (Lolium multiflorum), and blackgrass (Alopecurus myosuroides). pomais.comscielo.br

Research has shown that this compound, when used in combination with herbicides like pyroxsulam or pinoxaden, enhances the crop's ability to metabolize the herbicide. scielo.brbioone.org This accelerated detoxification process in the crop plant does not typically occur in the target weed species, thus maintaining the herbicide's efficacy against the weeds. bcpc.orgresearchgate.net For instance, studies have demonstrated that this compound increases the rate of pyroxsulam hydroxylation in wheat, a key detoxification step, while having no such effect, or even an adverse one, on blackgrass. scielo.br

However, the use of safeners is not without complexity. There is emerging evidence that safeners, including this compound, may have unintended effects on weeds. Some studies suggest that safeners can reduce the sensitivity of certain weed populations to herbicides. frontiersin.orgnih.gov For example, co-application of this compound with the herbicide pyroxsulam has been observed to increase the survival rate of Lolium sp. (rye-grass) populations compared to the herbicide applied alone. frontiersin.orgnih.gov This phenomenon is linked to the potential for safeners to activate non-target-site-based resistance (NTSR) pathways in weeds, which are similar to the detoxification pathways they are designed to enhance in crops. frontiersin.orgnih.govresearchgate.net Specifically, this compound has been shown to increase the expression of genes encoding glutathione S-transferases (GSTs) in the weedy wheat ancestor Aegilops tauschii and in A. myosuroides. researchgate.net

This dual effect underscores the importance of integrated weed management (IWM) strategies. agronomyjournals.com While this compound provides a valuable tool for chemical weed control, over-reliance on any single method can lead to the evolution of resistant weed populations. agronomyjournals.com Therefore, its use should be part of a broader program that includes crop rotation, mechanical weed control, and the use of herbicides with different modes of action to mitigate the risk of selecting for resistant weeds. agronomyjournals.com

| Herbicide Combination | Crop | Key Weeds Controlled | Research Finding |

| This compound + Pyroxsulam | Wheat, Rye, Triticale | Lolium multiflorum, Avena sativa, Polygonum convolvulus, Raphanus raphanistrum | Enhances wheat's ability to metabolize pyroxsulam, improving selectivity. scielo.br |

| This compound + Pinoxaden | Wheat, Barley | Alopecurus myosuroides, Apera spica-venti, Avena spp., Lolium spp., Phalaris spp., Setaria spp. | Increases tolerance in wheat and barley by accelerating the hydroxylation of the active herbicide metabolite. researchgate.netbioone.org |

| This compound + Clodinafop-propargyl | Wheat | Grassy and broadleaf weeds | Allows for effective weed control without compromising crop health or yield. awiner.com |

| This compound + Pyroxsulam | Lolium sp. (rye-grass) | Not applicable | Increased the frequency of surviving rye-grass plants, suggesting a potential for safeners to contribute to non-target-site resistance. frontiersin.orgnih.gov |

Specificity of Safener Action: Crops vs. Weeds

The efficacy of this compound as a safener lies in its specific action, which ideally enhances herbicide tolerance in crop plants without affording the same protection to target weeds. bcpc.orgmdpi.com This selectivity is fundamental to its agronomic value. The biochemical basis for this specificity is primarily attributed to the differential metabolism of the herbicide in the crop versus the weed, a process that is augmented by the safener in the crop. bcpc.orgmdpi.com

In crops like wheat, this compound has been shown to induce the activity of several key detoxifying enzymes. mdpi.com Notably, it can enhance the activity of glutathione S-transferases (GSTs) and O-glucosyltransferases (OGTs). mdpi.com For instance, research has demonstrated that GST activity in wheat can be significantly increased by treatment with this compound. mdpi.com This safener also selectively enhances the effects of OGT on herbicide molecules within wheat plants. mdpi.com Furthermore, this compound can stimulate the glycosylation of herbicide metabolites, a crucial step in their detoxification and sequestration. mdpi.com It has also been found to induce the expression of genes encoding MRP transporters, which are involved in transporting herbicide conjugates into the vacuole for storage. mdpi.com

Conversely, this safener-induced enhancement of detoxification pathways is often absent or significantly reduced in weed species. bcpc.orgmdpi.com For example, while this compound induces OGT activity in wheat, it does not have the same effect in blackgrass (Alopecurus myosuroides). mdpi.com Similarly, the metabolic pathways for certain herbicides differ between crops and weeds. With the herbicide clodinafop-propargyl, wheat primarily metabolizes it through hydroxylation and glycosidation, processes that are enhanced by this compound. bcpc.org In contrast, susceptible weeds metabolize it via malate (B86768) ester conjugation, a pathway that is not influenced by the safener. bcpc.org

However, the specificity of safener action is not absolute and can be influenced by the weed species and the specific herbicide combination. frontiersin.org Studies have revealed that this compound can, in some instances, reduce the sensitivity of certain grass weeds to herbicides. frontiersin.orgnih.gov Research on Lolium sp. (rye-grass) demonstrated that the co-application of this compound with the ALS-inhibiting herbicide pyroxsulam led to a notable increase in the survival frequency of the weed. frontiersin.orgnih.gov This suggests that in some weed species, the safener can trigger a protective response, potentially by activating the same detoxification pathways it stimulates in crops. frontiersin.orgnih.gov For instance, this compound has been found to increase the expression of genes encoding GSTs in A. myosuroides and Aegilops tauschii. researchgate.net This indicates that the genetic and biochemical basis for safener response may be present, to varying degrees, in both crops and weeds. nih.gov

This variability highlights the complex interactions between the safener, herbicide, crop, and weed. While this compound generally provides excellent selectivity for major cereal crops against many problematic grass weeds, the potential for reduced sensitivity in some weed populations warrants careful consideration in weed management programs.

| Organism | Effect of this compound | Mechanism of Action |

| Wheat (Triticum aestivum) | Increased tolerance to herbicides like pyroxsulam, pinoxaden, and clodinafop-propargyl. scielo.brbioone.orgbcpc.org | Induces GST and OGT activity, enhances glycosylation of herbicide metabolites, and increases expression of MRP transporter genes. mdpi.com |

| Barley (Hordeum vulgare) | Increased tolerance to herbicides like pinoxaden. bioone.org | Accelerates the hydroxylation of the active herbicide metabolite. bioone.org |

| Blackgrass (Alopecurus myosuroides) | Generally no protective effect; can even have an adverse effect when used with pyroxsulam. scielo.brmdpi.com | Does not induce OGT activity. mdpi.com |

| Lolium sp. (Rye-grass) | Reduced sensitivity to pyroxsulam. frontiersin.orgnih.gov | Can increase the frequency of surviving plants, potentially by activating non-target-site resistance pathways. frontiersin.orgnih.gov |

| Aegilops tauschii | Increased expression of GST genes. researchgate.net | Can enhance detoxification pathways similar to those in crops. researchgate.net |

Environmental Fate and Behavior

Degradation and Transformation in Environmental Compartments

Cloquintocet-mexyl undergoes several degradation processes in the environment, leading to its transformation and breakdown. The primary routes of degradation are hydrolytic cleavage, photodegradation in aquatic settings, and aerobic metabolism in both soil and water. These processes result in the formation of its major metabolite, cloquintocet (B1669234) acid.

The hydrolysis of this compound, the cleavage of its ester bond, is a significant degradation pathway. This process is heavily dependent on the pH of the surrounding medium. epa.gov Abiotic hydrolysis is slow in acidic and neutral conditions but accelerates in alkaline environments. epa.govepa.gov Studies show that while abiotic hydrolysis is unlikely to be a major contributor to foliar dissipation, microbial-mediated hydrolysis can play a significant role. epa.gov The primary metabolic pathway for this compound involves the hydrolysis of the ester group, which leads to the formation of its main metabolite, 5-chloro-8-quinolinoxyacetic acid (cloquintocet acid). federalregister.govfederalregister.gov

Table 1: Abiotic Hydrolysis Half-Life of this compound at 20-25°C

| pH Level | Half-Life (DT₅₀) | Environmental Condition |

|---|---|---|

| 5 | 4.4 years | Acidic |

| 7 | 134 - 139 days | Neutral |

| 9 | 6.6 days | Alkaline |

Data sourced from multiple studies, reflecting the range of reported values. epa.govepa.govherts.ac.uk